Nigericine sodique

Vue d'ensemble

Description

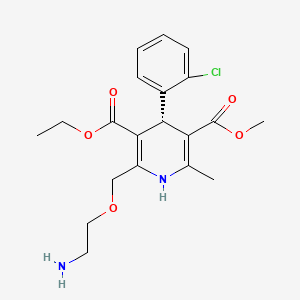

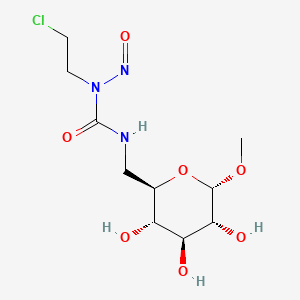

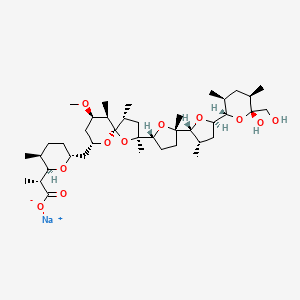

Nigericin sodium salt is a polyether ionophore antibiotic derived from the bacterium Streptomyces hygroscopicus. It is known for its ability to transport ions across biological membranes, particularly potassium (K+) and hydrogen (H+) ions . This compound has been widely studied for its biological activities and potential therapeutic applications.

Applications De Recherche Scientifique

Nigericin sodium salt has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Nigericin sodium, also known as Nigericin sodium salt, is a polyether antibiotic produced by Streptomyces hygroscopicus . It primarily targets the ion transport system in cells . Specifically, it acts as an ionophore for H+ , K+ , and Pb2+ . It is also known to target the NLRP3 inflammasome , a multi-protein complex that plays a crucial role in the innate immune response .

Mode of Action

Nigericin sodium operates as an electroneutral K+/H+ antiporter . It facilitates the exchange of K+ ions for H+ ions across the cell membrane . This ion exchange disrupts the membrane potential and stimulates ATPase activity in mitochondria . In the context of the NLRP3 inflammasome, Nigericin sodium triggers the processing and release of the inflammatory cytokine IL-18 .

Biochemical Pathways

The primary biochemical pathway affected by Nigericin sodium is the potassium ion transport pathway . By facilitating the efflux of potassium ions, Nigericin sodium disrupts the ion balance within the cell, affecting various cellular processes . In the context of the immune response, Nigericin sodium activates the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines .

Pharmacokinetics

It is known that the compound is lipophilic, which allows it to cross cell membranes and exert its effects

Result of Action

The primary result of Nigericin sodium’s action is the disruption of ion balance within the cell, leading to changes in membrane potential and mitochondrial activity . In the immune response context, Nigericin sodium’s activation of the NLRP3 inflammasome leads to the release of pro-inflammatory cytokines, which can have various effects depending on the specific cellular and disease context .

Action Environment

The action of Nigericin sodium can be influenced by various environmental factors. For instance, the presence of certain ions in the cellular environment can affect the ion exchange activity of Nigericin sodium . Additionally, the compound’s lipophilic nature means that its activity could potentially be influenced by the lipid composition of cell membranes

Analyse Biochimique

Biochemical Properties

Nigericin sodium plays a crucial role in biochemical reactions by acting as an ionophore, facilitating the exchange of potassium (K+) for hydrogen (H+) ions across biological membranes . This ion exchange disrupts membrane potential and stimulates ATPase activity in mitochondria . Nigericin sodium interacts with various biomolecules, including enzymes and proteins involved in ion transport and cellular metabolism. For instance, it has been shown to activate the NLRP3 inflammasome in human macrophages, leading to the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) .

Cellular Effects

Nigericin sodium exerts significant effects on various cell types and cellular processes. It disrupts membrane potential and induces changes in pH, leading to cell death . In human colorectal cancer cells, nigericin sodium has been shown to inhibit the Wnt/β-catenin signaling pathway, reducing tumor cell proliferation and inducing apoptosis . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by altering ion gradients and membrane potential .

Molecular Mechanism

The molecular mechanism of nigericin sodium involves its function as an ionophore, facilitating the electroneutral exchange of K+ for H+ ions . This ion exchange disrupts membrane potential and stimulates ATPase activity in mitochondria, leading to changes in cellular energy metabolism . Nigericin sodium also activates the NLRP3 inflammasome by inducing potassium efflux, which is a key step in inflammasome activation . This activation leads to the cleavage of pro-IL-1β and the release of active IL-1β, contributing to the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nigericin sodium can change over time. The compound is relatively stable when stored at 4ºC in a lyophilized form, but its potency may decrease when in solution . Long-term exposure to nigericin sodium can lead to sustained activation of the NLRP3 inflammasome and prolonged inflammatory responses . Additionally, chemical modifications, such as fluorination, have been shown to enhance the efficacy and reduce the toxicity of nigericin sodium .

Dosage Effects in Animal Models

The effects of nigericin sodium vary with different dosages in animal models. At lower doses, it can effectively activate the NLRP3 inflammasome and induce inflammatory responses . Higher doses of nigericin sodium have been associated with toxicity in mammalian cells and animal models . For instance, high doses can lead to hepatotoxicity and other adverse effects . Therefore, careful dosage optimization is essential to balance efficacy and safety.

Metabolic Pathways

Nigericin sodium is involved in metabolic pathways related to ion transport and cellular energy metabolism. It interacts with enzymes and cofactors that regulate ion gradients and ATP synthesis . By disrupting membrane potential and stimulating ATPase activity, nigericin sodium affects metabolic flux and alters metabolite levels . Additionally, chemical modifications of nigericin sodium can influence its metabolic stability and efficacy .

Transport and Distribution

Nigericin sodium is transported and distributed within cells and tissues through its ionophore activity. It interacts with transporters and binding proteins that facilitate its movement across biological membranes . The compound’s lipophilic nature allows it to accumulate in cellular membranes, where it exerts its effects on ion transport and membrane potential . This distribution pattern is crucial for its role in modulating cellular processes and signaling pathways.

Subcellular Localization

The subcellular localization of nigericin sodium is primarily within cellular membranes, particularly the mitochondrial membrane . Its ionophore activity leads to the efflux of potassium ions from mitochondria, disrupting membrane potential and affecting mitochondrial function . This localization is essential for its role in modulating cellular energy metabolism and activating the NLRP3 inflammasome . Additionally, nigericin sodium may undergo post-translational modifications that influence its targeting to specific cellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Nigericin sodium salt is typically produced through fermentation processes involving Streptomyces strains. The fermentation medium and conditions, such as pH, temperature, and nutrient composition, are optimized to maximize the yield of nigericin . After fermentation, the compound is extracted and purified using techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of nigericin sodium involves large-scale fermentation using optimized strains of Streptomyces hygroscopicus. The fermentation broth is processed to isolate and purify nigericin sodium, ensuring high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Nigericin sodium salt undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of nigericin sodium include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of nigericin sodium depend on the specific reaction conditions. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Comparaison Avec Des Composés Similaires

Nigericin sodium salt is similar to other polyether ionophores, such as monensin and valinomycin . it is unique in its ability to act as an antiporter for both potassium (K+) and hydrogen (H+) ions. Other similar compounds include:

Monensin: Another polyether ionophore with similar ion transport properties.

Valinomycin: Known for its high selectivity for potassium ions.

Nigericin sodium salt’s unique properties make it a valuable tool for studying ion transport and its effects on cellular processes.

Propriétés

Numéro CAS |

28643-80-3 |

|---|---|

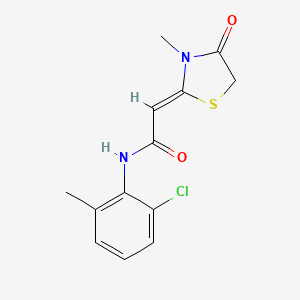

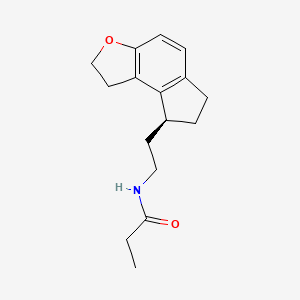

Formule moléculaire |

C40H67NaO11 |

Poids moléculaire |

746.9 g/mol |

Nom IUPAC |

sodium;2-[6-[[(2S,5R)-2-[(5S)-5-[5-[(6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate |

InChI |

InChI=1S/C40H68O11.Na/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34;/h21-35,41,44H,11-20H2,1-10H3,(H,42,43);/q;+1/p-1/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37-,38-,39-,40+;/m0./s1 |

Clé InChI |

MOYOTUKECQMGHE-QQWZKJHFSA-M |

SMILES |

CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+] |

SMILES isomérique |

CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C([C@@]3(O2)C(C[C@@](O3)(C)C4CC[C@@](O4)(C)C5C(CC(O5)C6C(CC([C@@](O6)(CO)O)C)C)C)C)C)OC.[Na+] |

SMILES canonique |

CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+] |

Apparence |

Solid powder |

Pictogrammes |

Acute Toxic; Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Nigericin sodium; Azalomycin M; Helixin C; Polyetherin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.